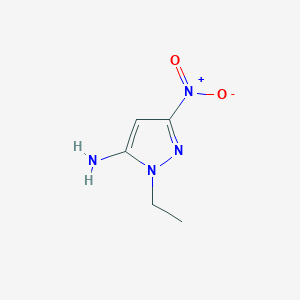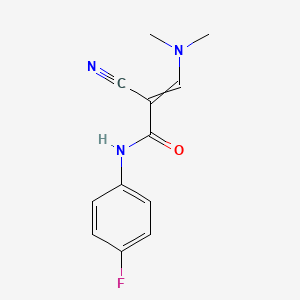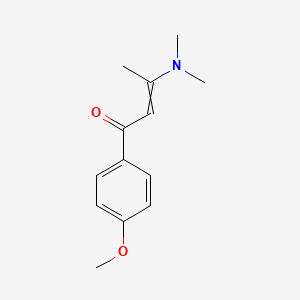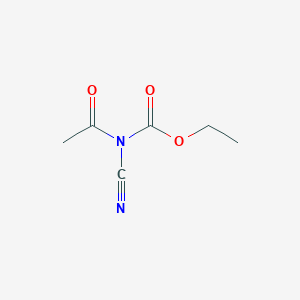![molecular formula C15H25N5 B11740866 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740866.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes butan-2-yl and propyl substituents attached to the pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazines with 1,3-diketones to form the pyrazole rings. Subsequent alkylation reactions introduce the butan-2-yl and propyl groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be integral to the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole alcohols.
Applications De Recherche Scientifique
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(butan-2-yl)-1H-pyrazole
- 1-propyl-1H-pyrazole
- 1-(butan-2-yl)-3-methyl-1H-pyrazole
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substituents This structural feature may confer specific chemical and biological properties that are not observed in simpler pyrazole derivatives
Propriétés
Formule moléculaire |
C15H25N5 |
|---|---|
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
1-(2-butan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-8-19-12-14(10-18-19)9-16-11-15-6-7-17-20(15)13(3)5-2/h6-7,10,12-13,16H,4-5,8-9,11H2,1-3H3 |
Clé InChI |
KGYAWSVVOQOSOB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)CNCC2=CC=NN2C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740792.png)
![2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11740797.png)

![(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11740810.png)
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740823.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11740830.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740832.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11740839.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11740875.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740877.png)


